molecular formula C4H6ClF3OS B14759334 2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol CAS No. 380-49-4

2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol

Cat. No.: B14759334
CAS No.: 380-49-4
M. Wt: 194.60 g/mol
InChI Key: CICJMKSWJNAWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol is an organic compound characterized by the presence of a chloro, trifluoroethyl, and sulfanyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol typically involves the reaction of 2-chloro-1,1,2-trifluoroethane with ethanethiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of simpler alcohols or alkanes.

    Substitution: Formation of substituted ethan-1-ol derivatives.

Scientific Research Applications

2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether
  • 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
  • 2-Chloro-1,1,1,2-tetrafluoroethane

Uniqueness

2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol is unique due to the presence of both a sulfanyl and hydroxyl group, which imparts distinct chemical reactivity and potential applications. Its trifluoroethyl group also contributes to its unique properties compared to other similar compounds.

Properties

CAS No.

380-49-4

Molecular Formula

C4H6ClF3OS

Molecular Weight

194.60 g/mol

IUPAC Name

2-(2-chloro-1,1,2-trifluoroethyl)sulfanylethanol

InChI

InChI=1S/C4H6ClF3OS/c5-3(6)4(7,8)10-2-1-9/h3,9H,1-2H2

InChI Key

CICJMKSWJNAWLP-UHFFFAOYSA-N

Canonical SMILES

C(CSC(C(F)Cl)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.